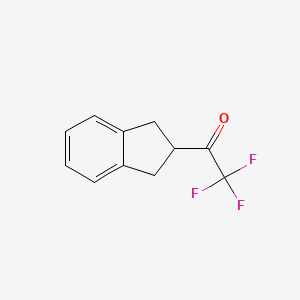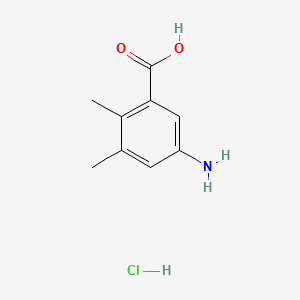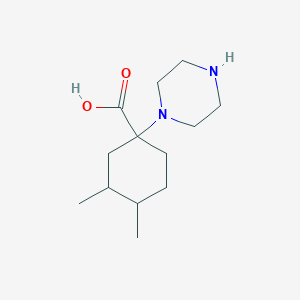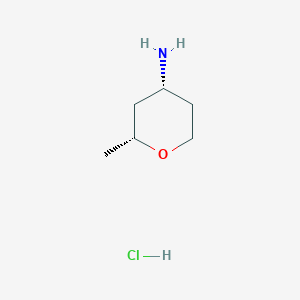
cis-2-Methyltetrahydropyran-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method involves the reduction of a precursor compound, such as 2-methyltetrahydropyran-4-one, using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the amine through a series of reactions, including amination and hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: cis-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles or oxides, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, cis-2-Methyltetrahydropyran-4-amine;hydrochloride serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s amine group can interact with biological molecules, making it a potential candidate for the development of biologically active compounds. It can be used in the synthesis of enzyme inhibitors or receptor agonists/antagonists .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in different industrial processes .
作用機序
The mechanism of action of cis-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
4-Aminotetrahydropyran: Another tetrahydropyran derivative with an amine group at the 4-position.
2-Methyltetrahydropyran: A similar compound without the amine group, used as a precursor in various syntheses.
Uniqueness: cis-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt. This combination enhances its solubility and reactivity, making it more versatile in different applications compared to its analogs .
特性
CAS番号 |
2752128-01-9 |
|---|---|
分子式 |
C6H14ClNO |
分子量 |
151.63 g/mol |
IUPAC名 |
(2R,4R)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
InChIキー |
AVADPQZSGFARIV-KGZKBUQUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CCO1)N.Cl |
正規SMILES |
CC1CC(CCO1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


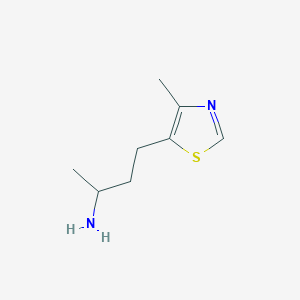
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
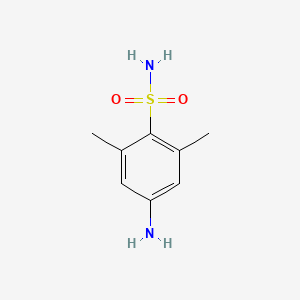
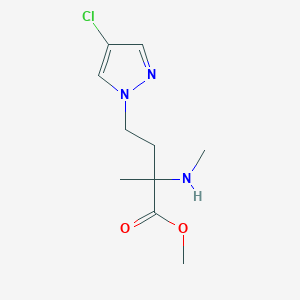
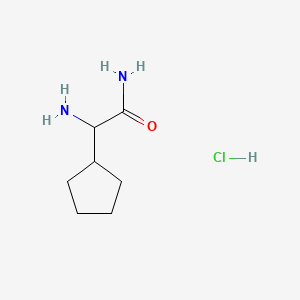
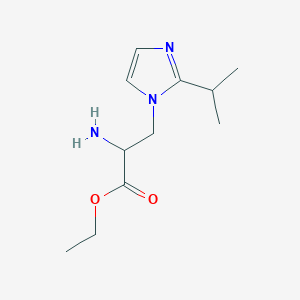
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

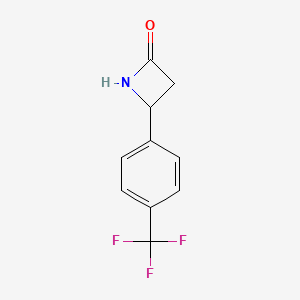
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)

